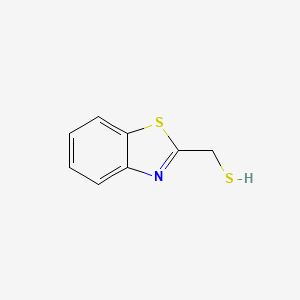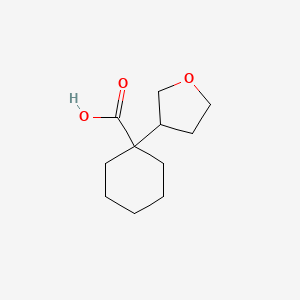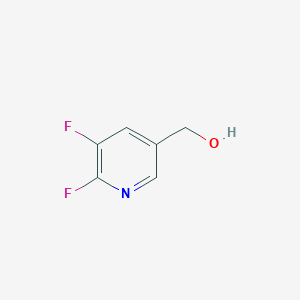
(5,6-Difluoropyridin-3-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5,6-Difluoropyridin-3-yl)methanol is a fluorinated pyridine derivative with the molecular formula C6H5F2NO and a molecular weight of 145.11 g/mol . This compound is characterized by the presence of two fluorine atoms at the 5 and 6 positions of the pyridine ring and a hydroxymethyl group at the 3 position. It is commonly used as a building block in organic synthesis and has various applications in scientific research and industry.
Métodos De Preparación
One common method involves the treatment of 3,5-dichloro-2,4,6-trifluoropyridine or 3-chloro-2,4,5,6-tetrafluoropyridine with sodium methoxide, followed by reduction with palladium on carbon (Pd/C) in the presence of ammonium formate . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Análisis De Reacciones Químicas
(5,6-Difluoropyridin-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions include fluorinated aldehydes, carboxylic acids, alcohols, and amines.
Aplicaciones Científicas De Investigación
(5,6-Difluoropyridin-3-yl)methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is used in the development of fluorinated analogs of biologically active molecules for studying their interactions with biological targets.
Medicine: It is explored for its potential use in drug discovery and development, particularly in the design of fluorinated pharmaceuticals.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (5,6-Difluoropyridin-3-yl)methanol depends on its specific application. In biological systems, the fluorine atoms can enhance the compound’s binding affinity to molecular targets by increasing its lipophilicity and metabolic stability. The hydroxymethyl group can participate in hydrogen bonding interactions, further influencing the compound’s activity .
Comparación Con Compuestos Similares
(5,6-Difluoropyridin-3-yl)methanol can be compared with other fluorinated pyridine derivatives, such as:
(3,5-Difluoropyridin-2-yl)methanol: Similar in structure but with fluorine atoms at different positions, leading to different reactivity and applications.
(5,6-Difluoropyridin-2-yl)methanol: Another isomer with fluorine atoms at the 5 and 6 positions but with the hydroxymethyl group at the 2 position. The unique positioning of the fluorine atoms and the hydroxymethyl group in this compound gives it distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C6H5F2NO |
|---|---|
Peso molecular |
145.11 g/mol |
Nombre IUPAC |
(5,6-difluoropyridin-3-yl)methanol |
InChI |
InChI=1S/C6H5F2NO/c7-5-1-4(3-10)2-9-6(5)8/h1-2,10H,3H2 |
Clave InChI |
FVHBLWOFQMTZSV-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=NC(=C1F)F)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Chloro-3-(4-nitrophenyl)-[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B13589354.png)
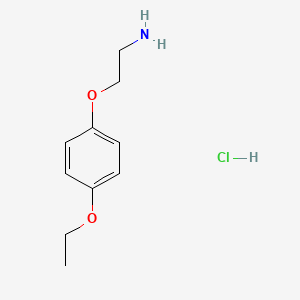
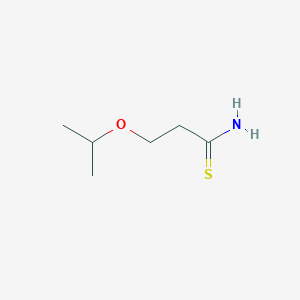
amino}propane-2-sulfinate](/img/structure/B13589375.png)
![2-[6-Bromo-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoroaceticacid](/img/structure/B13589376.png)
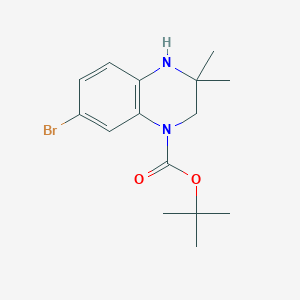
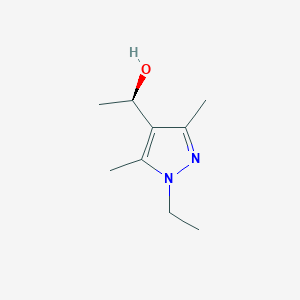
![tert-butylN-[(1S)-2-methyl-1-[(2S)-oxiran-2-yl]propyl]carbamate](/img/structure/B13589397.png)

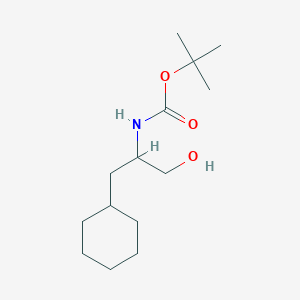
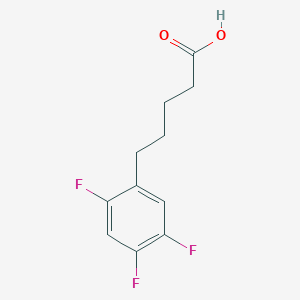
![(2E)-2-[(1H-pyrazol-4-yl)methylidene]butanoicacidhydrochloride](/img/structure/B13589427.png)
